1,2,4-Triazolo(3,4-a)phthalazine, 6-(1-pyrrolidinyl)-3-(3-(trifluoromethyl)phenyl)-
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Overview
Description
1,2,4-Triazolo(3,4-a)phthalazine, 6-(1-pyrrolidinyl)-3-(3-(trifluoromethyl)phenyl)- is a complex organic compound that belongs to the class of triazolophthalazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo(3,4-a)phthalazine derivatives typically involves multi-step reactions starting from phthalazine derivatives. Common synthetic routes include:
Cyclization Reactions: Involving the formation of the triazole ring.
Substitution Reactions: Introducing the pyrrolidinyl and trifluoromethylphenyl groups.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: For small-scale production.
Continuous Flow Chemistry: For larger-scale production, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazolo(3,4-a)phthalazine derivatives can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide.
Reduction: Using reducing agents such as sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry: As potential therapeutic agents for various diseases.
Biological Research: Investigating their effects on biological systems.
Industrial Applications: As intermediates in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazine derivatives typically involves:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways: Modulating signaling pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- 1,2,4-Triazolo(3,4-a)phthalazine, 6-(1-pyrrolidinyl)-3-(4-(trifluoromethyl)phenyl)
- 1,2,4-Triazolo(3,4-a)phthalazine, 6-(1-pyrrolidinyl)-3-(3-(difluoromethyl)phenyl)
Uniqueness
The unique structural features of 1,2,4-Triazolo(3,4-a)phthalazine, 6-(1-pyrrolidinyl)-3-(3-(trifluoromethyl)phenyl)-, such as the trifluoromethyl group, contribute to its distinct biological activity and potential therapeutic applications.
Properties
CAS No. |
87540-20-3 |
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Molecular Formula |
C20H16F3N5 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
6-pyrrolidin-1-yl-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-a]phthalazine |
InChI |
InChI=1S/C20H16F3N5/c21-20(22,23)14-7-5-6-13(12-14)17-24-25-18-15-8-1-2-9-16(15)19(26-28(17)18)27-10-3-4-11-27/h1-2,5-9,12H,3-4,10-11H2 |
InChI Key |
BGAQQIDBIMBGGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NN3C(=NN=C3C4=CC=CC=C42)C5=CC(=CC=C5)C(F)(F)F |
Origin of Product |
United States |
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